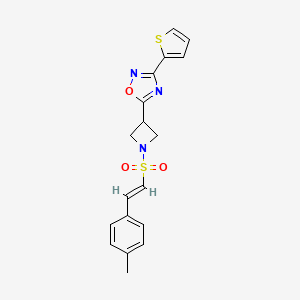
(E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H17N3O3S2 and its molecular weight is 387.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, particularly focusing on its anticancer, antimicrobial, and anti-tubercular properties.
Chemical Structure and Properties
The compound features a unique combination of an oxadiazole ring linked to an azetidine moiety and a thiophene group. The sulfonyl group attached to the azetidine enhances its reactivity and potential pharmacological properties.
Molecular Formula: C15H17N3O3S
Molecular Weight: 319.38 g/mol
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes involving:
- Condensation Reactions: Utilizing starting materials like thiophenes and azetidines.
- Cyclization Techniques: To form the oxadiazole ring through reaction with appropriate reagents.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells.
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Oxadiazole Derivative A | MCF-7 | 15.63 | Induces p53 expression |
| Oxadiazole Derivative B | A549 | 12.50 | Caspase activation |
| This compound | TBD | TBD | TBD |
Studies have demonstrated that these compounds can activate apoptotic pathways by increasing p53 levels and promoting caspase cleavage in cancer cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. The oxadiazole ring is known for its ability to inhibit bacterial growth effectively.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Mycobacterium tuberculosis | Strong inhibition in vitro |
The mechanism often involves disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anti-tubercular Activity
Specific derivatives of oxadiazoles have been evaluated for their anti-tubercular effects. Studies suggest that modifications to the oxadiazole structure can enhance activity against Mycobacterium tuberculosis.
| Compound | EC50 Value (µM) | Mechanism |
|---|---|---|
| Oxadiazole Derivative C | 0.072 | Inhibits enoyl reductase (InhA) |
| This compound | TBD | TBD |
Research indicates that targeting the InhA enzyme is crucial for disrupting mycolic acid biosynthesis in mycobacteria .
Case Studies
- Case Study on Anticancer Activity: A study conducted on a series of oxadiazole derivatives highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells through p53 pathway activation.
- Case Study on Antimicrobial Efficacy: A comparative analysis of various oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting potential therapeutic applications in treating infections.
Propriétés
IUPAC Name |
5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-13-4-6-14(7-5-13)8-10-26(22,23)21-11-15(12-21)18-19-17(20-24-18)16-3-2-9-25-16/h2-10,15H,11-12H2,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLUDLKLCJIGKS-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














